molecular formula C16H14N4O3 B1453007 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326857-98-0

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1453007
M. Wt: 310.31 g/mol
InChI Key: QUMZMKPCQLZPOK-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (EPTPTCA) is a heterocyclic compound that is used in a variety of scientific research applications. EPTPTCA is a member of the triazole family, which is composed of five-membered rings of nitrogen and carbon atoms. The structure of EPTPTCA consists of a phenyl ring with an ethoxy group attached to the fourth carbon, a pyridine ring attached to the fifth carbon, and a carboxylic acid group attached to the nitrogen atom. EPTPTCA is a highly versatile compound, with a wide range of applications in scientific research.

Scientific Research Applications

1. Anti-tubercular Agents

  • Application Summary: This compound is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Drug Design and Delivery

  • Application Summary: Boronic acids and their esters, which are structurally similar to the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Methods of Application: The stability of these compounds in water is a critical factor in their application. The kinetics of hydrolysis of some phenylboronic pinacol esters, which is dependent on the substituents in the aromatic ring and the pH, is a key consideration .
  • Results: The rate of reaction is considerably accelerated at physiological pH, which has implications for the use of these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

1-(4-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-12-8-6-11(7-9-12)20-15(13-5-3-4-10-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMZMKPCQLZPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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